molecular formula C13H16N4O2 B2709886 2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one CAS No. 2460750-31-4

2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2709886
CAS No.: 2460750-31-4
M. Wt: 260.297
InChI Key: BPANRYMDFYSGGU-UHFFFAOYSA-N
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Description

2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.297. The purity is usually 95%.
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Biological Activity

2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H16N4O
  • Molecular Weight : 244.30 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential in several therapeutic areas:

1. Antiviral Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit antiviral properties. For instance, certain analogs have demonstrated effectiveness against viruses such as herpes simplex virus (HSV) and human cytomegalovirus (HCMV). The mechanism often involves inhibition of viral replication through interaction with viral enzymes or host cell pathways.

2. Antimicrobial Properties

Studies have shown that the compound possesses antimicrobial activity against a range of pathogenic bacteria and fungi. The minimal inhibitory concentration (MIC) values for various strains have been determined, indicating potent effects against Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)
Escherichia coli0.21
Pseudomonas aeruginosa0.25
Staphylococcus aureus0.15
Candida albicans0.30

3. Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicate that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Cell LineIC50 (µM)
HeLa10
MCF-715
A54912

The biological activity of this compound is attributed to several mechanisms:

Inhibition of Enzymatic Activity

The compound has been shown to inhibit specific enzymes critical for pathogen survival and replication. For instance, it targets phosphodiesterase (PDE) enzymes, which play a role in cellular signaling pathways.

Interaction with Nucleic Acids

Some studies suggest that the compound may interact with DNA or RNA, disrupting nucleic acid synthesis or function, thereby exerting its antimicrobial and antiviral effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antiviral Efficacy : A study evaluating the antiviral activity against HSV demonstrated that treatment with the compound reduced viral load significantly in infected cell cultures.
  • Clinical Trials for Antitumor Activity : Ongoing clinical trials are investigating the efficacy of this compound in combination with other chemotherapeutic agents for treating specific types of cancer.

Properties

IUPAC Name

2-hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-15-4-6-16(7-5-15)10-2-3-11-14-12(18)8-13(19)17(11)9-10/h2-3,8-9,18H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPANRYMDFYSGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN3C(=NC(=CC3=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.